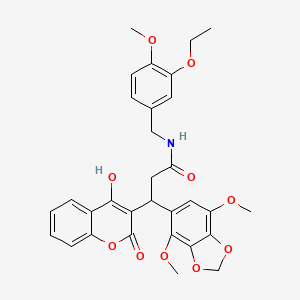![molecular formula C40H40N2O6 B11050199 Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] CAS No. 893768-93-9](/img/structure/B11050199.png)
Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is a complex organic compound characterized by its unique structure, which includes furan and phenyl groups attached to a cyclohexadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadiene core, followed by the introduction of furan and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the carboxylate groups with diethylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The cyclohexadiene core can be reduced to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] involves its interaction with molecular targets such as enzymes or receptors. The furan and phenyl groups can engage in π-π interactions, while the cyclohexadiene core can undergo conformational changes to fit into active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(2-thienyl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
- Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(pyridin-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
Uniqueness
Compared to similar compounds, Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is unique due to the presence of furan rings, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of novel materials and in medicinal chemistry for the development of new therapeutic agents.
Propiedades
Número CAS |
893768-93-9 |
|---|---|
Fórmula molecular |
C40H40N2O6 |
Peso molecular |
644.8 g/mol |
Nombre IUPAC |
ethyl 2-[2-[[2-ethoxycarbonyl-3-(furan-2-yl)-5-phenylcyclohexa-1,5-dien-1-yl]amino]ethylamino]-6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C40H40N2O6/c1-3-45-39(43)37-31(35-17-11-21-47-35)23-29(27-13-7-5-8-14-27)25-33(37)41-19-20-42-34-26-30(28-15-9-6-10-16-28)24-32(36-18-12-22-48-36)38(34)40(44)46-4-2/h5-18,21-22,25-26,31-32,41-42H,3-4,19-20,23-24H2,1-2H3 |
Clave InChI |
UTOBJBIQVBKKRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(CC1C2=CC=CO2)C3=CC=CC=C3)NCCNC4=C(C(CC(=C4)C5=CC=CC=C5)C6=CC=CO6)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11050117.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine](/img/structure/B11050130.png)
![2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)
![ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11050144.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11050146.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)


![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050175.png)
![1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050181.png)
![7-(4-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050187.png)
![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050206.png)